2-Hydroxy-2-phenylcyclopentanone
Description
2-Hydroxy-2-phenylcyclopentanone is a cyclic ketone derivative featuring a hydroxyl group and a phenyl substituent at the 2-position of the cyclopentanone ring. Below, we compare this compound with structurally similar derivatives using evidence-based data.
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-hydroxy-2-phenylcyclopentan-1-one |
InChI |
InChI=1S/C11H12O2/c12-10-7-4-8-11(10,13)9-5-2-1-3-6-9/h1-3,5-6,13H,4,7-8H2 |
InChI Key |
JLECCXUJWYXKRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(C1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key properties of 2-Hydroxy-2-phenylcyclopentanone and related compounds from the evidence:
*Estimated based on structural analogs.
Key Comparisons:
Substituent Effects on Polarity and Solubility: The phenyl group in this compound introduces aromaticity and rigidity, reducing solubility in polar solvents compared to aliphatic analogs like 2-(1-Hydroxypentyl)cyclopentanone. However, the hydroxyl group enhances polarity, making it more soluble than 2-Hexyl-2-methylcyclopentanone (XlogP = 3.1), which lacks polar groups . Hydroxypentyl vs. Phenyl: 2-(1-Hydroxypentyl)cyclopentanone has a flexible aliphatic hydroxyl chain, favoring interactions with biological membranes, whereas the phenyl group in the target compound may enable π-π stacking in aromatic systems .
In contrast, 2-Hexyl-2-methylcyclopentanone lacks hydrogen bond donors, limiting such applications .
Thermal and Chemical Stability: The bulky phenyl group in this compound likely increases thermal stability compared to aliphatic-substituted cyclopentanones. However, steric hindrance may reduce reactivity in nucleophilic additions.
Notes
- Evidence Limitations: Direct data on this compound are absent in the provided sources. Comparisons are inferred from structural analogs.
- Generalizability : Substituent-driven trends (e.g., hydrophobicity, hydrogen bonding) are consistent with established organic chemistry principles.
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